molecular formula C8H13N3O3 B15131047 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine

Cat. No.: B15131047
M. Wt: 199.21 g/mol
InChI Key: FCLXAYHXCBXNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate ester or acid chloride to form the oxadiazole ring. The morpholine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]morpholine
  • 2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine
  • 2-[5-(Methyl)-1,2,4-oxadiazol-3-yl]morpholine

Uniqueness

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxymethyl group can affect the compound’s solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C8H13N3O3/c1-12-5-7-10-8(11-14-7)6-4-9-2-3-13-6/h6,9H,2-5H2,1H3

InChI Key

FCLXAYHXCBXNQI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.